2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester

Mass spectrometry Internal standard Isotope dilution

2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (CAS 1185240-67-8) is a stable isotope-labeled (SIL) derivative belonging to the class of N-benzylidene (Schiff base) α,α-disubstituted amino acid esters. The compound is the hexadeuterated isotopologue of 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester (unlabeled CAS 130146-17-7), in which six deuterium atoms replace the six hydrogens across the two geminal methyl groups on the quaternary α-carbon, yielding a molecular formula of C13H11D6NO2 and a monoisotopic mass of 225.1636 Da.

Molecular Formula C13H17NO2
Molecular Weight 225.321
CAS No. 1185240-67-8
Cat. No. B563641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
CAS1185240-67-8
Synonyms2-(N-Benzylidene)amino-2-(methyl-d3)propanoic Acid-d3 Ethyl Ester; 
Molecular FormulaC13H17NO2
Molecular Weight225.321
Structural Identifiers
SMILESCCOC(=O)C(C)(C)N=CC1=CC=CC=C1
InChIInChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/i2D3,3D3
InChIKeyKQZUKJIXUJVJRH-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (CAS 1185240-67-8): A Position-Specific Deuterated Schiff Base Amino Acid Ester for Quantitative Mass Spectrometry


2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (CAS 1185240-67-8) is a stable isotope-labeled (SIL) derivative belonging to the class of N-benzylidene (Schiff base) α,α-disubstituted amino acid esters [1]. The compound is the hexadeuterated isotopologue of 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester (unlabeled CAS 130146-17-7), in which six deuterium atoms replace the six hydrogens across the two geminal methyl groups on the quaternary α-carbon, yielding a molecular formula of C13H11D6NO2 and a monoisotopic mass of 225.1636 Da [2]. The deuterium labeling introduces a nominal +6 Da mass shift relative to the protiated parent (219.1259 Da), making it suitable as an internal standard (IS) for isotope dilution mass spectrometry (IDMS) applications in quantitative bioanalysis, metabolomics, and pharmaceutical impurity profiling [3]. It is supplied by multiple vendors including Toronto Research Chemicals (TRC, Cat. M325992), BOC Sciences, Santa Cruz Biotechnology, and Clearsynth, with analytical characterization data (NMR, MS, HPLC) typically provided per batch [4].

Why Generic Substitution Fails for 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester: The Interdependent Constraints of Mass Shift, Isotopic Purity, and H/D Exchange Stability


In quantitative LC-MS and GC-MS workflows, the selection of an internal standard is not an interchangeable decision among deuterated compounds, structural analogs, or 13C-labeled alternatives. For 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, the +6 Da mass shift distinguishes it from the protiated analyte by 6.0377 Da, a magnitude large enough to ensure baseline separation in the MS domain but small enough to preserve near-identical physicochemical properties [1]. However, deuterium labeling introduces a measurable chromatographic isotope effect: deuterated isotopologues in reversed-phase HPLC are typically slightly less retained than their protiated counterparts, with single-isotope-effect contributions accumulating with each additional deuterium atom [2][3]. Furthermore, unlike heteroatom-bound deuterium (e.g., N-D, O-D), carbon-bound deuterons on the two CD3 groups of this compound are resistant to back-exchange under acidic and neutral LC-MS mobile phase conditions, a property not shared by all deuterated analogs [4]. Substituting with a structural analog internal standard (e.g., a different N-benzylidene amino acid ester) compromises matrix-effect compensation because extraction recovery, ionization efficiency, and chromatographic behavior diverge from the target analyte, increasing method bias [5]. These interdependent constraints mean that procurement decisions cannot be reduced solely to the presence of a deuterium label; position, number of labels, and the chemical environment of deuteration all critically affect analytical suitability.

Quantitative Differentiation Evidence for 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester: Head-to-Head and Class-Level Comparative Data


Mass Spectrometric Precursor Ion Separation: +6.04 Da Shift vs. Unlabeled Parent Enables Unambiguous Selected Reaction Monitoring (SRM)

The hexadeuterated target compound (C13H11D6NO2) exhibits a monoisotopic mass of 225.1636 Da (average MW 225.32 Da), directly compared to its protiated unlabeled parent 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester (C13H17NO2, CAS 130146-17-7) with a monoisotopic mass of 219.1259 Da (average MW 219.28 Da) [1][2]. The resulting mass difference of +6.0377 Da provides a nominal +6 Da shift that places the [M+H]+ or [M+Na]+ precursor ions of the IS six m/z units above those of the analyte. This exceeds the minimum +3 Da threshold recommended for deuterated IS to avoid significant isotopic cross-talk from the analyte's natural-abundance 13C isotopologue cluster overlapping with the IS quantification channel [3][4]. In contrast, a d3-labeled analog (Δm ≈ +3 Da) may suffer from up to 5–10% isotopic overlap depending on the carbon count of the molecule, compromising quantification accuracy at low analyte concentrations.

Mass spectrometry Internal standard Isotope dilution MRM/SRM

H/D Back-Exchange Resistance: Carbon-Bound CD3 Groups Provide Superior Stability vs. Heteroatom-Bound Deuterated Internal Standards in Protic LC-MS Mobile Phases

In 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, all six deuterium atoms are covalently bound to carbon in the form of two CD3 groups attached to the quaternary α-carbon, as confirmed by the SMILES notation [2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N=CC1=CC=CC=C1 [1]. This structural feature is critical: according to the comprehensive review by Bąchor et al. (Molecules, 2021), deuterons introduced at carbon centers do not undergo back-exchange under neutral and acidic LC-MS conditions, in contrast to deuterons bound to heteroatoms (N-D, O-D, S-D), which rapidly exchange with protic solvents [2]. The review explicitly states that 'the introduced deuterons do not undergo a back-exchange under neutral and acidic conditions during LC-MS separation' and 'LC-MS analysis of an isotopologue mixture showed their co-elution' [2]. This means the d6 label remains quantitatively intact throughout reversed-phase LC-MS runs using water/acetonitrile/formic acid mobile phases, whereas N-deuterated or O-deuterated internal standards (e.g., deuterated amines or alcohols) may experience partial or complete label loss during analysis, leading to inaccurate IS response and compromised quantification.

H/D exchange LC-MS Internal standard stability Method robustness

Chromatographic Deuterium Isotope Effect: Deuterated Isotopologues Elute Earlier Than Protiated Analytes in Both GC and Reversed-Phase HPLC, with Measurable Retention Time Shifts

Deuterated compounds exhibit a well-documented chromatographic H/D isotope effect (hdIEC). In GC-MS, the hdIEC—defined as the ratio of retention time of the protiated analyte to that of the deuterated isotopologue (tR(H)/tR(D))—ranges from 1.0009 to 1.0400 across a diverse set of endogenous and exogenous analytes [1]. As a concrete example, d6-metformin elutes at tR(D) = 3.57 min while its protiated counterpart elutes at tR(H) = 3.60 min on a typical GC column, yielding hdIEC = 1.0084 and δ(H/D) = 0.03 min [1]. In reversed-phase HPLC, deuterated isotopologues are also systematically less retained than their protiated forms due to increased hydrophobicity of C-H bonds relative to C-D bonds, with the single-isotope-effect (SIE) accumulating proportionally with the number of deuterium atoms in the molecule [2]. For a d6 compound such as 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, a measurable retention time shift relative to the unlabeled parent is therefore expected, though smaller in magnitude than typically observed in GC. Importantly, 13C- or 15N-labeled isotopologues show negligible chromatographic isotope effects (hdIEC ≈ 1.0000) [1], but their synthesis is substantially more expensive and complex.

Chromatographic isotope effect Retention time hdIEC GC-MS LC-MS

Isotopic Purity Thresholds for Quantitative Accuracy: d6 Labeling Requires ≥98 Atom% D to Limit Isotopic Cross-Talk Below 5% of the IS Response

The quantitative reliability of any deuterated internal standard depends critically on its isotopic enrichment (atom% D). For 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, the theoretical isotopic distribution of the d6 species must have negligible contributions from d5, d4, and lower isotopologues that would produce signals in the same m/z channels as the analyte or its naturally occurring 13C isotopologues [1]. Industry guidance and peer-reviewed best practices specify that deuterated IS should have isotopic purity ≥98 atom% D and chemical purity >98% to minimize cross-talk and ensure consistent response factors across calibration ranges [2][3]. The deuterated isotopologues sold by major suppliers (TRC, BOC Sciences, Santa Cruz Biotechnology, Clearsynth) are offered with batch-specific certificates of analysis (COA) that typically include NMR and MS confirmation of deuteration pattern and isotopic enrichment . A lower-purity d6 standard (e.g., <95 atom% D) would produce an M+5 residual signal that co-elutes with and biases the quantification channel of the target analyte, particularly at high IS concentrations or low analyte levels. In contrast, 13C-labeled IS do not suffer from this problem due to the extremely low natural abundance of 13C, but their synthetic cost is typically 5–10× higher than deuterated analogs [1].

Isotopic purity Cross-talk Quantitative accuracy Method validation SIL-IS

Analytical Performance Advantage Over Structural Analog Internal Standards: Near-Identical Extraction Recovery, Ionization Efficiency, and Matrix Effect Compensation vs. a Non-Isotopic Surrogate

When quantifying 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester or its hydrolysis product in biological matrices, the choice of internal standard fundamentally affects accuracy. A deuterated isotopologue such as the d6 compound provides near-identical physicochemical properties—including partition coefficient (logP), pKa, and protein binding—ensuring that it co-partitions with the analyte through sample preparation steps (protein precipitation, liquid-liquid extraction, or solid-phase extraction) [1][2]. In contrast, a structural analog IS (e.g., a different N-benzylidene amino acid ester such as N-benzylidene-L-alanine ethyl ester, CAS 206184-21-6) will exhibit different extraction recovery, potentially different ionization efficiency in the ESI source, and different susceptibility to matrix effects from co-eluting endogenous components [3]. This can lead to assay bias that becomes apparent only during method validation, significantly increasing development costs and timelines. The peer-reviewed consensus is that stable isotope-labeled IS are the first choice for quantitative bioanalysis, though even deuterated IS may exhibit unexpected behavior such as different chromatographic retention or extraction recovery compared to the analyte, requiring experimental verification [1].

Matrix effect Extraction recovery Ionization efficiency Internal standard selection Bioanalytical method validation

Position-Specific Labeling of the Quaternary α-Carbon Methyl Groups: Enables Mechanistic Discrimination of Metabolic or Chemical Pathways Not Accessible with Perdeuterated or Randomly Labeled Analogs

The deuteration pattern of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is position-specific: deuterium is incorporated exclusively into the two methyl groups attached to the quaternary α-carbon (C(CD3)2), with no deuteration on the ethyl ester, the phenyl ring, or the imine methine proton . This is confirmed by the IUPAC name 'ethyl 2-(benzylideneamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate' and the SMILES notation [1]. This contrasts with perdeuterated or randomly deuterated analogs, where deuteration at multiple positions obscures site-specific mechanistic information. For research applications involving Schiff base hydrolysis kinetics, enzymatic α-carbon reactivity, or metabolic fate studies of the N-benzylidene protecting group, the position-specific label enables tracking of the two methyl groups independently of the rest of the molecule. The kinetic isotope effect (KIE) at the deuterated positions (kH/kD theoretically 6–10 for primary KIE at C-H vs. C-D bond cleavage) selectively slows reactions at the α-carbon methyl groups without affecting imine hydrolysis or ester cleavage rates, providing a mechanistic probe not achievable with unlabeled or uniformly labeled compounds [2].

Position-specific labeling Mechanistic studies Metabolic tracing Kinetic isotope effect Schiff base hydrolysis

Best Research and Industrial Application Scenarios for 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester Based on Quantitative Differentiation Evidence


LC-MS/MS Internal Standard for Quantitative Determination of N-Benzylidene Amino Acid Esters in Pharmaceutical Impurity Profiling

The +6 Da mass shift and carbon-bound deuterium stability of this compound make it the preferred internal standard for quantifying residual 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester (CAS 130146-17-7) in active pharmaceutical ingredient (API) batches or synthetic intermediates. In this application, the d6 IS is spiked at a fixed concentration into sample extracts prior to reversed-phase LC-MS/MS analysis. The +6 Da precursor ion separation ensures that the IS signal does not overlap with the [M+H]+ isotopologue cluster of the target analyte, while the H/D back-exchange resistance guarantees consistent IS response throughout aqueous/organic gradient runs with 0.1% formic acid . The expected small retention time offset (deuterated IS eluting slightly earlier than the analyte, consistent with the chromatographic H/D isotope effect documented for d6 compounds in RP-HPLC ) can be corrected during method development by adjusting MS acquisition windows. This approach meets ICH Q3A/Q3B impurity quantification requirements and is more cost-effective than synthesizing a 13C-labeled analog.

Stable Isotope Tracer for Metabolic Fate Studies of Schiff Base-Protected α,α-Disubstituted Amino Acids

The position-specific deuteration at the two α-methyl groups (C(CD3)2) enables this compound to serve as a metabolic tracer in in vitro hepatocyte or microsomal incubation studies. When the d6-labeled ethyl ester is incubated with liver microsomes or recombinant carboxylesterases, the ester hydrolysis product (the corresponding d6-labeled carboxylic acid) retains the full +6 Da mass label on the α-carbon methyl groups. Because the label is on carbon-bound positions that are metabolically inert in typical Phase I oxidative reactions (which primarily target the N-benzylidene imine or the phenyl ring), the d6 mass tag remains intact and can be tracked by MS across metabolic pathways . In contrast, a perdeuterated or randomly labeled analog would lose deuteration at sites undergoing oxidative metabolism, complicating quantitative mass balance calculations. The expected kinetic isotope effect at the CD3 groups (kH/kD ≈ 6–10 for C-H bond cleavage reactions) may also slow metabolic oxidation at these positions, providing additional mechanistic insight.

GC-MS Quantitative Analysis of Volatile N-Benzylidene Amino Acid Ester Derivatives Using d6 Internal Standard Calibration

For GC-MS applications where the unlabeled N-benzylidene amino acid ester is sufficiently volatile for direct injection or after trimethylsilyl derivatization, the d6 compound serves as an ideal internal standard. The chromatographic H/D isotope effect in GC-MS (hdIEC range 1.0009–1.0400) causes the deuterated IS to elute slightly before the protiated analyte, typically with δ(H/D) values of 0.02–0.05 min for d6 compounds, which is sufficient for baseline or near-baseline chromatographic resolution while maintaining similar peak shape and detector response. This is advantageous compared to 13C-labeled IS in GC-MS, which co-elute exactly with the analyte and require careful deconvolution of overlapping mass spectra . The compound's solubility in chloroform and diethyl ether is compatible with common GC injection solvents, and the -20°C storage requirement ensures long-term stability of stock solutions.

NMR-Based Structural Confirmation of Schiff Base Amino Acid Ester Synthetic Intermediates Using Deuterium Isotope Effects on 13C Chemical Shifts

In organic synthesis laboratories producing N-benzylidene amino acid ester derivatives, this d6 compound can serve as a reference standard for confirming the position and integrity of deuteration in newly synthesized labeled batches by NMR. Deuterium isotope effects on 13C chemical shifts (Δδ = δC(H) − δC(D)) are well-characterized for amino acid-derived Schiff bases: carbon atoms directly bonded to deuterium show upfield shifts of approximately 0.3–0.5 ppm per deuterium, while carbons two or three bonds away show smaller secondary isotope effects of 0.05–0.10 ppm . By comparing the 13C NMR spectrum of the d6 compound to that of the unlabeled parent, the α-carbon and the two CD3 methyl carbons can be unambiguously assigned, confirming successful and complete deuteration at the intended positions. This application is particularly relevant for quality control of custom-synthesized batches where the supplier's COA must be independently verified .

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